molecular formula C13H26ClNS B1457817 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864053-48-4

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride

Cat. No. B1457817
CAS RN: 1864053-48-4
M. Wt: 263.87 g/mol
InChI Key: BFATWNQXQQOPPE-UHFFFAOYSA-N
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Description

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride (4-CSEP) is a chemical compound that has gained interest in various fields of research and industry due to its unique properties. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperidine derivatives, like 4-CSEP, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 4-CSEP is 263.87 g/mol . The molecular formula is C13H26ClNS .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Pharmacological Research

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride: is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry . Piperidine structures are key building blocks in the synthesis of various pharmaceuticals, including more than twenty classes of drugs and alkaloids . This compound’s potential in pharmacological research lies in its structural versatility, which allows for the development of new therapeutic agents with improved efficacy and safety profiles.

Organic Synthesis

In organic chemistry, 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride can be used as a substrate for intra- and intermolecular reactions . The development of fast and cost-effective methods for synthesizing substituted piperidines is crucial, and this compound can serve as a starting point for the creation of various piperidine derivatives, such as spiropiperidines and piperidinones, which have wide-ranging applications in drug design and synthesis .

Biochemical Applications

The biochemical applications of this compound are linked to its role in the study of enzyme-substrate interactions and receptor binding studies. Its structural properties may allow it to mimic certain biological molecules, making it valuable for probing biochemical pathways and understanding the molecular basis of diseases .

Materials Science

In materials science, 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride could be explored for the development of novel materials with specific properties. Its molecular structure could be utilized in the design of organic semiconductors, polymers, or as a ligand in metal-organic frameworks (MOFs) for catalysis or gas storage applications .

Analytical Chemistry

This compound’s utility in analytical chemistry arises from its potential use in the development of new analytical methods. It could be used as a standard or reagent in chromatographic techniques such as HPLC or LC-MS, aiding in the identification and quantification of various substances .

Environmental Science

The environmental science applications of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride may include its use as a tracer or probe in environmental monitoring. Its chemical properties could make it suitable for studying pollutant behavior, biodegradation processes, or as a model compound in ecotoxicology studies .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .

properties

IUPAC Name

4-(2-cyclohexylsulfanylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFATWNQXQQOPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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